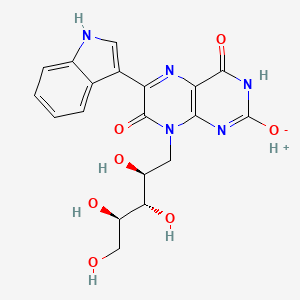![molecular formula C36H44Cl2N8O3S B12382186 (11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO7075573 is a macrocyclic peptide with potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii. This compound was developed as part of a novel class of antibiotics targeting the lipopolysaccharide transporter complex in Gram-negative bacteria . The development of RO7075573 represents a significant advancement in the fight against antibiotic-resistant bacterial infections, which pose a major global health threat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RO7075573 was optimized from a library of nearly 45,000 tethered macrocyclic peptides. The lead compound was identified through a phenotypic screen against Gram-positive and Gram-negative human pathogens . The optimization process involved modifying the peptide structure to enhance its antibacterial potency and selectivity . The synthetic route includes the cyclization of peptides, which improves their pharmacological properties and bioactivity .
Industrial Production Methods
The industrial production of RO7075573 involves large-scale peptide synthesis techniques. These techniques include solid-phase peptide synthesis, which allows for the efficient assembly of the macrocyclic peptide structure . The production process also includes purification steps to ensure the high purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RO7075573 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide structure and enhance its activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of RO7075573 with modified structures and enhanced antibacterial activity .
Aplicaciones Científicas De Investigación
RO7075573 has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying macrocyclic peptide synthesis and optimization.
Biology: RO7075573 is used to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharide transporters in Gram-negative bacteria.
Medicine: The compound is being explored as a potential treatment for infections caused by carbapenem-resistant Acinetobacter baumannii.
Industry: RO7075573 serves as a lead compound for the development of new antibiotics targeting Gram-negative bacteria
Mecanismo De Acción
RO7075573 exerts its antibacterial effects by inhibiting the lipopolysaccharide transporter complex (LptB2FGC) in Gram-negative bacteria . This inhibition blocks the transport of lipopolysaccharide from the inner membrane to the outer membrane, leading to the accumulation of toxic lipopolysaccharide within the bacterial cell . The resulting disruption of the bacterial cell membrane ultimately leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Zosurabalpin: A derivative of RO7075573 with similar potency but improved in vivo tolerability.
RO7036668: An earlier compound in the same class, but less potent than RO7075573.
Uniqueness
RO7075573 is unique due to its high potency against carbapenem-resistant Acinetobacter baumannii and its ability to overcome existing antibiotic resistance mechanisms . The optimization of its structure has resulted in a compound with enhanced selectivity and reduced toxicity compared to earlier compounds .
Propiedades
Fórmula molecular |
C36H44Cl2N8O3S |
|---|---|
Peso molecular |
739.8 g/mol |
Nombre IUPAC |
(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione |
InChI |
InChI=1S/C36H44Cl2N8O3S/c1-46-31(18-23-20-42-28-10-3-2-9-24(23)28)34(48)44-21-25-26(37)13-14-27(38)32(25)50-35-22(8-7-17-41-35)19-43-29(12-6-16-40)33(47)45-30(36(46)49)11-4-5-15-39/h2-3,7-10,13-14,17,20,29-31,42-43H,4-6,11-12,15-16,18-19,21,39-40H2,1H3,(H,44,48)(H,45,47)/t29-,30-,31-/m0/s1 |
Clave InChI |
GBONSZKSVKTWGU-CHQNGUEUSA-N |
SMILES isomérico |
CN1[C@H](C(=O)NCC2=C(C=CC(=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |
SMILES canónico |
CN1C(C(=O)NCC2=C(C=CC(=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)







